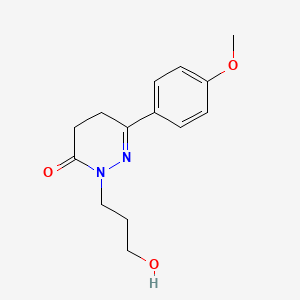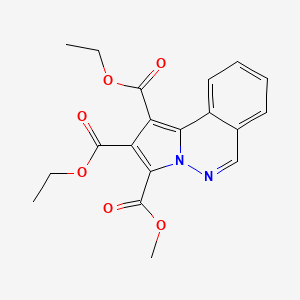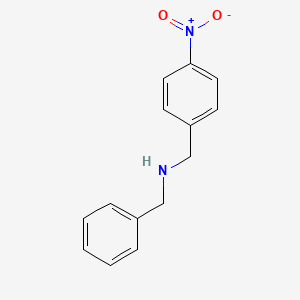
Methyl 2,5-dihydroxy-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,5-dihydroxy-4-methoxybenzoate is an organic compound with the molecular formula C9H10O5 and a molecular weight of 198.177 g/mol . It is a derivative of benzoic acid and is characterized by the presence of two hydroxyl groups and one methoxy group attached to the benzene ring. This compound is used primarily in research and development due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,5-dihydroxy-4-methoxybenzoate can be synthesized through various chemical reactions. One common method involves the esterification of 2,5-dihydroxy-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,5-dihydroxy-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other strong nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2,5-dihydroxy-4-methoxybenzoate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: It is employed in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of Methyl 2,5-dihydroxy-4-methoxybenzoate involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,4-dihydroxybenzoate
- Methyl 3,4-dihydroxybenzoate
- Methyl 2-hydroxy-4-methoxybenzoate
Uniqueness
Methyl 2,5-dihydroxy-4-methoxybenzoate is unique due to the specific positioning of its hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions in biochemical pathways and makes it a valuable compound in research .
Propriétés
Numéro CAS |
13618-45-6 |
|---|---|
Formule moléculaire |
C9H10O5 |
Poids moléculaire |
198.17 g/mol |
Nom IUPAC |
methyl 2,5-dihydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C9H10O5/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4,10-11H,1-2H3 |
Clé InChI |
QPFXZHDNFHBICB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)O)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11939740.png)



![Bicyclo[3.3.1]nona-3,7-diene-2,6-dione](/img/structure/B11939774.png)
![Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]-](/img/structure/B11939782.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B11939831.png)



